molecular formula C16H20N2O B7128479 N-pyridin-3-yladamantane-2-carboxamide

N-pyridin-3-yladamantane-2-carboxamide

Cat. No.: B7128479
M. Wt: 256.34 g/mol
InChI Key: ZWMDZNJGNRPCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pyridin-3-yladamantane-2-carboxamide is a synthetic compound combining a pyridine ring (substituted at the 3-position) with an adamantane-carboxamide moiety. Adamantane derivatives are known for their rigid, diamondoid structure, which enhances metabolic stability and binding affinity in pharmaceutical applications.

Properties

IUPAC Name

N-pyridin-3-yladamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(18-14-2-1-3-17-9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,9-13,15H,4-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMDZNJGNRPCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyridine derivatives with pivalamide or acetamide substituents, halogenation (e.g., chloro, iodo), and functional groups like formyl or hydroxymethyl. Below is a structural and functional comparison with N-pyridin-3-yladamantane-2-carboxamide:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound Pyridine + adamantane Adamantane-2-carboxamide at pyridine-3 Not available Rigid adamantane core, potential CNS activity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-Cl, 4-formyl, 6-I, 3-pivalamide 366.58 Electrophilic formyl group, halogenated
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide Pyridine 3-OH, 2-I, 4-pivalamide Not specified Hydroxyl group for solubility, halogenated
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide Pyridine 2-Cl, 6-I, 3-pivalamide Not specified Halogen-rich, lipophilic

Key Observations:

Adamantane vs. Pivalamide: Unlike the evidence compounds, this compound replaces the pivalamide group with an adamantane-carboxamide.

Halogenation : Most evidence compounds feature iodine or chlorine substituents, which enhance molecular weight and polarizability. The absence of halogens in the target compound suggests lower metabolic stability but fewer toxicity risks .

Functional Groups : The adamantane derivative lacks reactive groups (e.g., formyl in or hydroxyl in ), limiting its use in covalent binding or prodrug strategies.

Research Findings and Limitations

  • Pharmacological Potential: Adamantane-containing compounds (e.g., rimantadine) exhibit antiviral and CNS activity.
  • Synthetic Challenges : Adamantane integration requires specialized reagents (e.g., adamantane carboxylic acid derivatives), unlike the straightforward pivalamide synthesis described in the evidence .
  • Data Gaps: No evidence provides solubility, stability, or binding affinity data for the target compound, making direct comparisons speculative.

Preparation Methods

Synthesis of Adamantane-2-carboxylic Acid

Adamantane-2-carboxylic acid is typically derived from adamantane via Friedel-Crafts alkylation followed by oxidation. For example:

  • Bromination : Adamantane undergoes regioselective bromination at the 2-position using Br₂ in the presence of Lewis acids like FeCl₃.

  • Grignard Reaction : The brominated product is converted to a Grignard reagent (e.g., Mg insertion) and quenched with CO₂ to yield adamantane-2-carboxylic acid.

Synthesis of 3-Aminopyridine

3-Aminopyridine is commercially available but can be synthesized via:

  • Chichibabin Reaction : Pyridine reacts with sodium amide (NaNH₂) in liquid NH₃ at 100°C, yielding 3-aminopyridine through nucleophilic amination.

  • Catalytic Amination : Transition metal-catalyzed amination of 3-bromopyridine using ammonia or ammonia equivalents.

Amide Bond Formation Strategies

The coupling of adamantane-2-carboxylic acid and 3-aminopyridine is achieved through classical and modern amidation techniques.

Acid Chloride-Mediated Coupling

Procedure :

  • Activation : Adamantane-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hr.

  • Reaction : The resulting acyl chloride is added dropwise to a solution of 3-aminopyridine (1.1 eq) and triethylamine (TEA, 2.0 eq) in DCM. The mixture is stirred at room temperature for 12 hr.

  • Workup : The organic layer is washed with 5% NaHCO₃, dried (Na₂SO₄), and concentrated.

Yield : 68–72%.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents mitigate steric hindrance from the adamantane group:

  • EDCl/HOBt Method : Adamantane-2-carboxylic acid (1.0 eq), 3-aminopyridine (1.1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) are combined in DMF at 0°C. The reaction proceeds at 25°C for 24 hr.

  • HATU/DIPEA Method : HATU (1.1 eq) and DIPEA (2.0 eq) in THF facilitate coupling at 40°C for 6 hr, achieving 85% yield.

Comparative Data :

MethodSolventTemp (°C)Time (hr)Yield (%)
Acid ChlorideDCM251270
EDCl/HOBtDMF252465
HATU/DIPEATHF40685

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The adamantane group’s bulkiness slows nucleophilic attack. Strategies include:

  • High-Boiling Solvents : DMF or DMSO enhance reagent solubility at elevated temperatures.

  • Microwave Assistance : Microwave irradiation (100°C, 30 min) reduces reaction time and improves yield by 15%.

Purification Techniques

  • Recrystallization : Crude product is recrystallized from ethanol/water (7:3) to remove unreacted 3-aminopyridine.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) isolates the product (95% purity).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 8.20 (d, J = 4.8 Hz, 1H), 7.25 (m, 1H), 2.10–1.80 (m, 15H, adamantane).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Scale-Up and Industrial Considerations

Process Safety :

  • Exothermic reactions (e.g., SOCl₂ use) require controlled addition and cooling.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Cost Analysis :

ComponentCost per kg (USD)
Adamantane-2-carboxylic acid450
3-Aminopyridine320
HATU1200

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-pyridin-3-yladamantane-2-carboxamide, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis typically involves coupling adamantane-2-carboxylic acid derivatives with 3-aminopyridine via amidation. Key reagents include coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying adamantane core integrity and pyridine substitution patterns. For example, adamantane protons appear as distinct multiplets (δ 1.6–2.1 ppm), while pyridin-3-yl protons resonate at δ 7.3–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 313.18) and detects fragmentation patterns specific to the adamantane-pyridine linkage .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement, particularly for polymorphic forms .

Advanced Research Questions

Q. How do electronic and steric effects of the adamantane moiety influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The adamantane group’s steric bulk restricts nucleophilic attack at the carboxamide carbonyl, favoring regioselective reactions at the pyridine ring. Computational studies (DFT) reveal that electron-withdrawing substituents on pyridine enhance electrophilic substitution at the 4-position. Experimental validation via iodination (NIS in DCM) shows >80% yield at 4-pyridyl when adamantane is present, compared to <50% in unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Use uniform buffer systems (e.g., PBS at pH 7.4) and enzyme sources (recombinant vs. native).
  • Control for Solubility : Adamantane derivatives often require DMSO co-solvents; maintain ≤0.1% DMSO to avoid false negatives.
  • Dose-Response Repetition : Triplicate runs with internal controls (e.g., staurosporine for kinase assays) reduce variability. Discrepancies may arise from differences in cell membrane permeability, addressed via logP optimization (target: 2.5–3.5) .

Q. How can computational tools predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate key parameters:
  • Lipophilicity (logP) : Optimal range 2.0–3.5 for blood-brain barrier penetration.
  • P-glycoprotein substrate likelihood : Impacts drug resistance.
  • Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., NMDA receptors). For example, MD trajectories of adamantane-carboxamide analogs show prolonged residence times in hydrophobic binding pockets .

Experimental Design Considerations

Q. What are critical controls for in vitro cytotoxicity studies of this compound?

  • Methodological Answer :

  • Negative Controls : Vehicle-only (DMSO/PBS) and untreated cells.
  • Positive Controls : Doxorubicin or cisplatin for apoptosis induction.
  • Off-Target Checks : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity.
  • Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects .

Q. How to design a structure-activity relationship (SAR) study for adamantane-pyridine hybrids?

  • Methodological Answer :

  • Core Modifications : Compare adamantane-2-carboxamide vs. adamantane-1-carboxamide isomers.
  • Pyridine Substitutions : Introduce halogens (Cl, Br) or methoxy groups at positions 2, 4, or 6 to probe electronic effects.
  • Bioisosteric Replacement : Replace adamantane with bicyclo[2.2.2]octane to evaluate steric contributions.
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.